(2R)-2-(Methoxymethyl)morpholine CAS number
(2R)-2-(Methoxymethyl)morpholine CAS number
An In-Depth Technical Guide to (2R)-2-(Methoxymethyl)morpholine For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-(Methoxymethyl)morpholine, identified by CAS number 157791-21-4, is a chiral heterocyclic compound belonging to the morpholine class.[1][2] The morpholine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, particularly in the development of therapeutics for the central nervous system (CNS).[3] This technical guide provides a comprehensive overview of (2R)-2-(Methoxymethyl)morpholine, including its chemical and physical properties, a detailed synthesis protocol, and its potential applications in drug discovery, supported by visualizations of experimental workflows and conceptual biological pathways.
Introduction
Morpholine is a simple organic heterocycle containing both amine and ether functional groups.[4] This unique combination imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, making the morpholine ring a common building block in the synthesis of pharmaceuticals.[5] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] Notably, the morpholine moiety is a key component in approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[4]
The specific stereoisomer, (2R)-2-(Methoxymethyl)morpholine, offers a chiral scaffold for the development of stereoselective therapeutics. Its structural features make it a valuable intermediate for creating more complex molecules with specific biological targets.
Chemical and Physical Properties
The key physicochemical properties of (2R)-2-(Methoxymethyl)morpholine are summarized below. These values are critical for researchers in designing synthetic routes and predicting the compound's behavior in biological systems.
| Property | Value | Source |
| CAS Number | 157791-21-4 | [1][2] |
| Molecular Formula | C₆H₁₃NO₂ | [1][2] |
| Molecular Weight | 131.17 g/mol | [1][2][8] |
| Appearance | Colorless oil | [1] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [2] |
| LogP (calculated) | -0.3788 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
| SMILES | COC[C@H]1CNCCO1 | [2] |
Synthesis and Experimental Protocols
A general and reliable method for the synthesis of (2R)-2-(Methoxymethyl)morpholine has been documented.[1] The protocol involves the reaction of (R)-(-)-epoxypropyl methyl ether with 2-aminoethanesulfonic acid (taurine) in a basic aqueous solution.
Detailed Experimental Protocol
Reaction Scheme: The synthesis proceeds via the nucleophilic opening of the epoxide ring by the amino group of taurine, followed by an intramolecular cyclization under basic conditions to form the morpholine ring.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| (R)-(-)-Epoxypropyl methyl ether | 64491-70-9 | 88.11 |
| 2-Aminoethanesulfonic acid (Taurine) | 107-35-7 | 125.15 |
| Sodium Hydroxide (40% aq. solution) | 1310-73-2 | 40.00 |
| Methanol | 67-56-1 | 32.04 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
| Deionized Water | 7732-18-5 | 18.02 |
Procedure: [1]
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Reaction Setup: A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is prepared.
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Initial Reaction: This solution is added dropwise to a stirred mixture of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) dissolved in 40% aqueous sodium hydroxide (11 mL) at 50 °C.
-
Stirring: The reaction mixture is stirred at 50 °C for 75 minutes.
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Further Base Addition: An additional portion of 40% aqueous sodium hydroxide solution (19 mL) is added, and stirring is continued at 50 °C for 20 hours.
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Workup - Quenching and Extraction: The solution is cooled to room temperature and diluted with deionized water (76 mL). The aqueous phase is then extracted three times with ethyl acetate (3 x 75 mL).
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Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using an eluent of ethyl acetate-hexane (2:8) to yield (2R)-2-(Methoxymethyl)morpholine as a colorless oil (0.121 g, 10% yield).
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Characterization: The structure of the final product is confirmed by ¹H NMR spectroscopy.[1]
Synthesis Workflow Diagram
Caption: Synthesis Workflow for (2R)-2-(Methoxymethyl)morpholine.
Biological Context and Potential Applications
While specific biological activity data for (2R)-2-(Methoxymethyl)morpholine is not extensively published, the broader class of morpholine-containing compounds has significant therapeutic relevance. The morpholine scaffold is often used by medicinal chemists to:
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Improve Pharmacokinetic Properties: Enhance solubility, metabolic stability, and absorption.[6]
-
Act as a Pharmacophore: The ring itself can interact with biological targets and is a key feature in molecules designed as kinase inhibitors, receptor antagonists, and enzyme inhibitors.[3][5]
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Enable CNS Drug Development: The physicochemical properties of morpholine derivatives often allow them to cross the blood-brain barrier, making them valuable for developing drugs targeting CNS disorders.[3]
Given these established roles, (2R)-2-(Methoxymethyl)morpholine serves as a valuable chiral building block for synthesizing novel drug candidates. For instance, it could be incorporated into molecules targeting kinases, which are often implicated in cancer.
Conceptual Signaling Pathway
The diagram below illustrates a hypothetical scenario where a drug candidate incorporating the (2R)-2-(Methoxymethyl)morpholine scaffold acts as a kinase inhibitor to block a cancer-related signaling pathway. This is a conceptual representation based on the known applications of morpholine derivatives in oncology.[3][7]
Caption: Conceptual Pathway for a Morpholine-Based Kinase Inhibitor.
Safety and Handling
(2R)-2-(Methoxymethyl)morpholine should be handled with appropriate laboratory safety precautions. The available safety data is summarized below.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store at 4°C, protected from light. |
Source for all safety data:[2]
Conclusion
(2R)-2-(Methoxymethyl)morpholine is a valuable chiral building block with significant potential in medicinal chemistry and drug development. Its synthesis is well-documented, and its physicochemical properties are favorable for incorporation into novel therapeutic agents. While direct biological data on this specific compound is limited, its structural relationship to a wide array of biologically active morpholine derivatives underscores its importance for researchers exploring new treatments for cancer, CNS disorders, and infectious diseases. This guide provides the foundational technical information required for scientists to effectively utilize this compound in their research endeavors.
References
- 1. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 8. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
